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Compound of Interest

Compound Name: Carpetimycin C

Cat. No.: B1218986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad

spectrum of antibacterial activity. Understanding its physicochemical properties is crucial for its

development as a potential therapeutic agent. This guide provides a comprehensive overview

of the known physicochemical characteristics of Carpetimycin C, alongside detailed

experimental protocols for their determination. Due to the limited availability of specific

quantitative data for Carpetimycin C, this guide also includes comparative data for the closely

related Carpetimycin A to provide a valuable reference point.

Chemical Structure
The chemical structure of Carpetimycin C has been determined to be (5R,6R)-3-[2-

acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-

2-carboxylic acid[1].

Molecular Formula: C₁₄H₂₀N₂O₆S

Molecular Weight: 360.39 g/mol
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While specific quantitative data for Carpetimycin C is not readily available in the public

domain, the data for the structurally similar Carpetimycin A provides a useful benchmark.

Table 1: Physicochemical Properties of Carpetimycin A

Property Value Reference

Molecular Formula C₁₄H₁₈N₂O₆S --INVALID-LINK--

Molecular Weight 342.37 g/mol --INVALID-LINK--

Melting Point >145°C (decomposes) --INVALID-LINK--

Solubility Soluble in DMSO --INVALID-LINK--

Appearance Solid powder --INVALID-LINK--

Table 2: Spectroscopic Data of Carpetimycin A

Spectroscopic Technique
Wavelength/Wavenumber/
Chemical Shift

Reference

UV-Vis (in water) λmax: 240, 288 nm --INVALID-LINK--

Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical

properties of carbapenem antibiotics, adaptable for the characterization of Carpetimycin C.

Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to

a liquid phase. It is a crucial indicator of purity.

Methodology (Capillary Method):

Sample Preparation: A small amount of the dry, powdered Carpetimycin C is packed into a

capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate initially to determine an approximate melting range.

A fresh sample is then heated slowly (1-2 °C/min) starting from a temperature

approximately 10-15 °C below the estimated melting point.

The temperature at which the first drop of liquid appears (onset) and the temperature at

which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous

solution. Understanding the solubility profile is essential for formulation development.

Methodology (Shake-Flask Method):

Preparation: An excess amount of Carpetimycin C is added to a known volume of the

desired solvent (e.g., water, DMSO, ethanol) in a sealed flask.

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically

24-48 hours) to ensure equilibrium is reached.

Sample Analysis:

The solution is filtered to remove any undissolved solid.

The concentration of Carpetimycin C in the filtrate is determined using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

The solubility is expressed as mass per unit volume (e.g., mg/mL).

UV-Visible (UV-Vis) Spectroscopy
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Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a

substance in solution. This technique is used to identify functional groups and determine the

concentration of the analyte.

Methodology:

Sample Preparation: A solution of Carpetimycin C of known concentration is prepared in a

suitable solvent (e.g., water or a buffer solution). The solvent used should be transparent in

the UV-Vis region of interest.

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is used.

Procedure:

The spectrophotometer is zeroed with the solvent in both the sample and reference

cuvettes.

The sample cuvette is filled with the Carpetimycin C solution.

The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

The wavelength of maximum absorbance (λmax) is determined.

Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the

molecule and provides information about its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid Carpetimycin C powder is placed directly

onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Procedure:
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A background spectrum of the empty ATR crystal is recorded.

The sample is brought into contact with the crystal, and pressure is applied to ensure good

contact.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The characteristic absorption bands corresponding to specific functional groups (e.g., C=O

of the β-lactam ring, O-H, N-H, C-N) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of

certain atomic nuclei to provide detailed information about the structure and chemical

environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

Sample Preparation: A few milligrams of Carpetimycin C are dissolved in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard, such as tetramethylsilane

(TMS), may be added.

Instrumentation: A high-resolution NMR spectrometer is used.

Procedure:

The sample is placed in an NMR tube and inserted into the spectrometer.

For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration (relative

number of protons), and splitting patterns (multiplicity) for each proton.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak

for each unique carbon atom.

The chemical shifts are reported in parts per million (ppm) relative to the reference

standard.

Stability Studies
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Principle: Stability testing evaluates the effect of various environmental factors, such as

temperature, humidity, and pH, on the integrity and purity of the drug substance over time.

Methodology (Forced Degradation Study):

Stress Conditions: Samples of Carpetimycin C are subjected to various stress conditions,

including:

Acidic/Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M

NaOH) at room and elevated temperatures.

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

Thermal Stress: Exposure to elevated temperatures (e.g., 60°C, 80°C).

Photostability: Exposure to light (UV and visible).

Analysis: At specified time points, the samples are analyzed using a stability-indicating HPLC

method to quantify the remaining amount of Carpetimycin C and to detect and quantify any

degradation products.

Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature regarding the

signaling pathways directly modulated by Carpetimycin C. As a β-lactam antibiotic, its primary

mechanism of action is expected to be the inhibition of bacterial cell wall synthesis.

The following diagram illustrates a general experimental workflow for the comprehensive

physicochemical characterization of a carbapenem antibiotic like Carpetimycin C.
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Caption: General experimental workflow for the physicochemical characterization of

Carpetimycin C.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of Carpetimycin C. While specific quantitative data for this compound remains limited, the

provided information on its structure, comparative data for Carpetimycin A, and detailed

experimental protocols offer a robust framework for researchers and drug development

professionals. The outlined methodologies for determining key physicochemical parameters will

be instrumental in further characterizing Carpetimycin C and evaluating its potential as a

clinically relevant antibiotic. Future studies are warranted to establish a complete

physicochemical profile of Carpetimycin C, which will be essential for its continued

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1218986?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6630063/
https://www.benchchem.com/product/b1218986#physicochemical-properties-of-carpetimycin-c
https://www.benchchem.com/product/b1218986#physicochemical-properties-of-carpetimycin-c
https://www.benchchem.com/product/b1218986#physicochemical-properties-of-carpetimycin-c
https://www.benchchem.com/product/b1218986#physicochemical-properties-of-carpetimycin-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1218986?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

